2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methylphenylhydrazine with benzoyl chloride to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Alkylation: The triazole thiol is then alkylated using an appropriate alkylating agent, such as 2-bromoacetohydrazide, under basic conditions to form the desired product.
Condensation Reaction: The final step involves the condensation of the alkylated product with 4-(methylsulfanyl)benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, purification techniques, and scaling up processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazole ring and the acetohydrazide moiety can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced acetohydrazide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: May interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide .
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N5OS2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5OS2/c1-18-8-12-21(13-9-18)30-24(20-6-4-3-5-7-20)28-29-25(30)33-17-23(31)27-26-16-19-10-14-22(32-2)15-11-19/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
InChI Key |
WNMQNOMVCWYZQF-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Origin of Product |
United States |
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